molecular formula C7H10O2 B064638 (E)-6-Oxohept-4-enal CAS No. 163000-36-0

(E)-6-Oxohept-4-enal

Cat. No. B064638
M. Wt: 126.15 g/mol
InChI Key: GKXYEPZYPUSEJJ-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-Oxohept-4-enal is a chemical compound that belongs to the class of aldehydes. It is a highly reactive molecule that is commonly used in scientific research. The compound is known for its unique properties, which make it useful in various applications.

Scientific Research Applications

(E)-6-Oxohept-4-enal is widely used in scientific research due to its unique properties. It is commonly used as a reagent in chemical synthesis, and it is also used in the development of new drugs and pharmaceuticals. The compound is also used in the study of various biochemical pathways and physiological processes.

Mechanism Of Action

The mechanism of action of (E)-6-Oxohept-4-enal is not well understood. However, it is known to react with various biological molecules, including proteins, DNA, and lipids. The compound is also known to induce oxidative stress and damage to cells.

Biochemical And Physiological Effects

(E)-6-Oxohept-4-enal has several biochemical and physiological effects. It is known to induce DNA damage and oxidative stress, which can lead to cell death. The compound is also known to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, (E)-6-Oxohept-4-enal has been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

(E)-6-Oxohept-4-enal has several advantages for lab experiments. It is a highly reactive molecule that can be used in various chemical reactions. The compound is also readily available and relatively inexpensive. However, (E)-6-Oxohept-4-enal is highly reactive and can be dangerous to handle. It is also known to induce oxidative stress, which can be a limitation for certain types of experiments.

Future Directions

There are several future directions for the study of (E)-6-Oxohept-4-enal. One area of research is the development of new drugs and pharmaceuticals based on the properties of the compound. Another area of research is the study of the compound's interactions with biological molecules and its mechanism of action. Additionally, (E)-6-Oxohept-4-enal could be used in the development of new diagnostic tools for various diseases.
Conclusion
(E)-6-Oxohept-4-enal is a highly reactive molecule that is widely used in scientific research. The compound has several unique properties that make it useful in various applications. The synthesis method of (E)-6-Oxohept-4-enal is relatively simple, and the compound is readily available. However, (E)-6-Oxohept-4-enal is highly reactive and can be dangerous to handle. Further research is needed to fully understand the compound's mechanism of action and its interactions with biological molecules.

Synthesis Methods

The synthesis of (E)-6-Oxohept-4-enal can be achieved by several methods. One of the most common methods is the oxidation of (E)-6-hepten-3-ol using potassium permanganate. Another method involves the oxidation of (E)-6-heptenoic acid using potassium permanganate. The yield of the reaction is generally high, and the purity of the product can be improved by using various purification techniques.

properties

CAS RN

163000-36-0

Product Name

(E)-6-Oxohept-4-enal

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(E)-6-oxohept-4-enal

InChI

InChI=1S/C7H10O2/c1-7(9)5-3-2-4-6-8/h3,5-6H,2,4H2,1H3/b5-3+

InChI Key

GKXYEPZYPUSEJJ-HWKANZROSA-N

Isomeric SMILES

CC(=O)/C=C/CCC=O

SMILES

CC(=O)C=CCCC=O

Canonical SMILES

CC(=O)C=CCCC=O

synonyms

4-Heptenal, 6-oxo-, (4E)- (9CI)

Origin of Product

United States

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